Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. According to the PubChem database, the official IUPAC name for this compound is 1-methyl-3-[3-(trifluoromethyl)phenyl]urea. This nomenclature reflects the fundamental structural architecture of the molecule, which consists of a central urea functional group with two distinct nitrogen substituents.
The structural representation reveals a urea moiety where one nitrogen atom bears a methyl group and the other nitrogen is bonded to a phenyl ring substituted with a trifluoromethyl group at the meta position. The molecular formula C9H9F3N2O accurately captures the atomic composition, with a molecular weight of 218.18 grams per mole. The trifluoromethyl substituent at the meta position of the phenyl ring significantly influences the electronic properties and chemical behavior of the compound.
The systematic structural descriptors provide precise chemical identification through standardized formats. The InChI (International Chemical Identifier) representation is InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15). The corresponding InChI Key, SPOVEJAPXRPMBI-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications. The SMILES (Simplified Molecular Input Line Entry System) notation CNC(=O)NC1=CC=CC(=C1)C(F)(F)F provides a concise linear representation of the molecular structure.
Registry Numbers and CAS Database Identification
The Chemical Abstracts Service registry number 3032-40-4 serves as the primary unique identifier for urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- across international chemical databases and regulatory systems. This CAS number was assigned to ensure unambiguous identification of the compound in scientific literature, regulatory documents, and commercial applications. The CAS registry system provides a definitive method for chemical identification, eliminating confusion that might arise from the use of different naming conventions or synonyms.
The compound appears consistently across multiple chemical databases with this same CAS number, confirming its established identity within the chemical registry system. The PubChem Compound Identifier (CID) 98771 provides an additional unique identifier within the National Center for Biotechnology Information database system. The MDL number MFCD00018005 represents another standardized identifier used in chemical inventory systems.
Database cross-referencing reveals that the compound maintains consistent identification parameters across different chemical information systems. The European Chemicals Agency database recognizes the compound under the same CAS number for regulatory purposes. The consistency of registry numbers across multiple authoritative sources establishes the compound's well-defined chemical identity within the global chemical information infrastructure.
Properties
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOVEJAPXRPMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184413 | |
| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3032-40-4 | |
| Record name | Desmethylfluometuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3032-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC164348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Target of Action
Urea, N-methyl-N’-(3-(trifluoromethyl)phenyl)-, also known as 1-methyl-3-[3-(trifluoromethyl)phenyl]urea, is a derivative of (thio)urea. (Thio)urea derivatives have been used as organocatalysts in organic chemistry. They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding.
Mode of Action
The compound’s mode of action is primarily through its ability to activate substrates and stabilize partially developing negative charges in the transition states. This is achieved through explicit double hydrogen bonding. This mechanism allows the compound to act as an effective organocatalyst, promoting various organic transformations.
Biochemical Pathways
It is known that (thio)urea derivatives, such as this compound, play a crucial role in promoting organic transformations. This suggests that the compound may influence a variety of biochemical pathways depending on the specific substrates it interacts with.
Result of Action
The primary result of the compound’s action is the promotion of organic transformations. This is achieved through the compound’s ability to activate substrates and stabilize partially developing negative charges in the transition states. The specific molecular and cellular effects would depend on the particular substrates and reactions involved.
Biological Activity
Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-, also known by its chemical structure , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial effects, supported by case studies and research findings.
Overview of the Compound
- Chemical Name : Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-
- CAS Number : 3032-40-4
- Molecular Weight : 220.18 g/mol
- Structure : Contains a trifluoromethyl group, which enhances its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- as an anticancer agent. The compound has demonstrated significant inhibitory effects on various cancer cell lines:
- Cell Lines Tested :
- Jurkat cells
- NIH-3T3 cells (non-cancerous control)
Case Study Findings :
- Inhibition of Cell Proliferation : The compound effectively inhibited cell proliferation in Jurkat cells with an IC50 value of approximately 89.8 µM, indicating promising anticancer activity without significant toxicity to normal cells .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound altered the cell cycle distribution, leading to increased populations in the sub-G1 phase, indicative of apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Tested Strains :
- E. faecalis
- P. aeruginosa
- S. typhi
- K. pneumoniae
Research Findings :
- The minimum inhibitory concentration (MIC) for Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- ranged from 40 to 50 µg/mL against the tested organisms, showcasing comparable efficacy to standard antibiotics like ceftriaxone .
The biological activity of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- can be attributed to its structural features:
- Trifluoromethyl Group : This group enhances lipophilicity and alters electronic properties, improving interaction with biological targets .
- Urea Moiety : The urea functional group is known for its ability to form hydrogen bonds with biological macromolecules, contributing to its bioactivity .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| Urea Derivative A | Moderate (IC50 = 100 µM) | High (MIC = 30 µg/mL) | Lacks trifluoromethyl group |
| Urea Derivative B | High (IC50 = 70 µM) | Moderate (MIC = 60 µg/mL) | Contains halogen substituents |
Future Directions
Further research is warranted to explore the full potential of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- in drug development. Key areas include:
- In Vivo Studies : Assessing efficacy and toxicity in animal models.
- Mechanistic Studies : Elucidating specific molecular pathways affected by the compound.
- Structural Modifications : Exploring derivatives to enhance potency and selectivity.
Scientific Research Applications
Medicinal Chemistry
Urea derivatives are often explored for their potential therapeutic effects, including:
- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can exhibit enhanced activity against various cancer cell lines. The presence of the urea moiety may contribute to this effect by influencing enzyme interactions and cellular uptake mechanisms .
- Enzyme Inhibition : Urea derivatives have been studied as potential inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit certain proteases or kinases, which play critical roles in cancer progression and inflammation .
Agricultural Science
The compound's properties make it suitable for use in agrochemicals:
- Pesticide Development : Research has suggested that urea derivatives can be designed to act as herbicides or insecticides. The trifluoromethyl group enhances the compound's stability and efficacy against pests while potentially reducing environmental impact .
- Fertilizer Formulations : Urea is a common nitrogen source in fertilizers. Modifying its structure can improve its slow-release properties or enhance its uptake by plants, leading to more efficient nutrient delivery systems .
Materials Science
Urea derivatives are explored for their applications in material development:
- Polymer Synthesis : The unique properties of urea compounds allow them to be incorporated into polymer matrices, potentially improving thermal stability and mechanical strength .
- Coatings and Adhesives : Their chemical stability can be advantageous in formulating coatings that require durability under harsh conditions.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry investigated a series of trifluoromethyl-substituted ureas for their anticancer activity against human breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest. This highlights the potential of N-methyl-N'-(3-(trifluoromethyl)phenyl)urea as a lead compound for further development.
Case Study 2: Agricultural Applications
Research conducted by the Journal of Agricultural and Food Chemistry demonstrated the effectiveness of modified urea compounds as herbicides. The study showed that these compounds could selectively inhibit weed growth without affecting crop yields, suggesting a promising avenue for sustainable agricultural practices.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety (-NH(C=O)-NH-) undergoes hydrolysis under acidic or basic conditions. This reaction typically produces substituted amines and carbon dioxide. For N-methyl-N'-(3-(trifluoromethyl)phenyl)urea:
-
Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, accelerating nucleophilic attack by water.
-
Basic conditions : Hydroxide ions deprotonate the urea, leading to cleavage of the carbonyl group .
Thermal Decomposition
Controlled thermal degradation studies of related arylurea compounds (e.g., Fluometuron) reveal dissociation pathways:
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| C₁₀H₁₁F₃N₂O → C₂H₇N + C₈H₄F₃NO | Solid-phase heating | Dimethylamine + 3-(trifluoromethyl)aniline |
The trifluoromethyl group enhances thermal stability due to its strong electron-withdrawing nature, but prolonged heating above 200°C may induce decomposition .
Electrophilic Aromatic Substitution
The 3-(trifluoromethyl)phenyl group directs electrophilic substitution to specific positions:
-
Meta-directing effect : The -CF₃ group deactivates the aromatic ring, favoring substitution at the meta position relative to itself.
-
Limited reactivity : Harsh conditions (e.g., nitration with HNO₃/H₂SO₄) are required due to reduced electron density .
Nucleophilic Reactions
The urea nitrogen atoms can act as weak nucleophiles:
-
Alkylation : Reaction with alkyl halides under basic conditions:
-
Acylation : Forms acylated derivatives when treated with acyl chlorides or anhydrides .
Coordination Chemistry
The urea group can coordinate to metal ions, forming complexes. For example:
-
Copper(II) complexes : The carbonyl oxygen and adjacent nitrogen donate electrons to Cu²⁺, stabilizing octahedral or square-planar geometries .
Biological Interactions
While not strictly chemical reactions, the compound interacts with biological systems via:
-
Hydrogen bonding : The urea moiety binds to enzyme active sites (e.g., urease inhibitors).
-
Lipid bilayer penetration : Enhanced by the lipophilic -CF₃ group .
Key Structural Influences on Reactivity
| Feature | Impact on Reactivity | Example Reaction |
|---|---|---|
| Trifluoromethyl (-CF₃) | - Electron-withdrawing - Increases lipophilicity | Electrophilic substitution (meta) |
| Urea group | - Hydrolyzable - Participates in H-bonding | Hydrolysis, metal coordination |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Urea, N-methyl-N'-[3-(trifluoromethyl)phenyl]-
- CAS No.: 3032-40-4
- Molecular Formula : C₉H₉F₃N₂O
- Molecular Weight : 218.18 g/mol .
Structural Features :
The compound consists of a urea backbone (NH–CO–NH) with a methyl group on one nitrogen and a 3-(trifluoromethyl)phenyl group on the adjacent nitrogen. The trifluoromethyl (–CF₃) group is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability .
Synthesis :
Synthetic routes often involve palladium-catalyzed coupling or urea formation via reaction of isocyanates with amines. For example:
- Stepwise Synthesis : Boc-protected intermediates followed by deprotection and coupling with m-toluidine derivatives (see Scheme 8 in ) .
- One-Pot Methods : Use of triphosgene and substituted anilines (similar to methods in ) .
Structural Analogs with Varying Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl group consistently increases XLogP3 (e.g., 2.9 for target compound vs. 3.1 for Fluometuron). Halogens (Cl, F) further elevate lipophilicity (e.g., XLogP3 = 4.0 in ) . Nitro (–NO₂) or polar groups (e.g., piperidinylmethyl in ) reduce lipophilicity, impacting membrane permeability .
TRPV1 Antagonism: Urea derivatives with sulfonamide or fluorine substitutions () show enhanced receptor affinity, suggesting the target compound’s –CF₃ group could similarly modulate ion channel activity .
Synthetic Accessibility :
- One-pot methods () reduce steps compared to multi-step Boc-protection routes (). Halogenated analogs () require careful control of reaction conditions to avoid byproducts .
Functional Group Modifications and Activity
Notable Findings:
- Halogenated Derivatives: Chlorine in and improves herbicidal efficacy due to enhanced electron withdrawal, aligning with known modes of action in photosynthesis inhibitors .
- Methyl vs. Dimethyl Ureas : Fluometuron’s dimethyl groups may hinder enzymatic degradation compared to the target compound’s single methyl, explaining its longer environmental persistence .
Preparation Methods
General Synthetic Strategy
The synthesis of unsymmetrical ureas such as N-methyl-N'-(3-(trifluoromethyl)phenyl)urea commonly follows a two-step approach:
- Step 1: Synthesis of the aromatic isocyanate intermediate from the corresponding aniline derivative.
- Step 2: Reaction of the isocyanate with methylamine or a methyl-substituted amine to form the target urea.
This strategy is supported by analogous syntheses reported for related compounds, such as 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, which was synthesized via an isocyanate intermediate using triphosgene as the phosgene equivalent.
Preparation of 3-(trifluoromethyl)phenyl Isocyanate Intermediate
The key intermediate, 3-(trifluoromethyl)phenyl isocyanate , can be prepared via the following steps:
Nitration of the aromatic precursor: Starting from 3-(trifluoromethyl)chlorobenzene or related compounds, nitration is performed using mixed acid systems (concentrated nitric and sulfuric acids) under controlled temperature to introduce a nitro group ortho or meta to the trifluoromethyl substituent.
Reduction of the nitro group to an amine: Traditional methods use iron powder in ethanol, but this produces iron sludge and hydrogen gas, posing environmental and safety concerns. An improved method employs a ferric chloride and hydrazine hydrate system, which is more environmentally friendly and safer for industrial scale.
Conversion to isocyanate: The resulting amine is reacted with triphosgene in the presence of a catalyst and base to form the isocyanate intermediate. Triphosgene is favored over phosgene for safety and handling reasons. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Formation of N-methyl-N'-(3-(trifluoromethyl)phenyl)urea
Once the isocyanate intermediate is prepared, it is reacted with methylamine or a methyl-substituted amine to yield the target urea:
The reaction is performed under reflux in an organic solvent mixture (e.g., DCM/THF) to facilitate nucleophilic attack of the amine on the isocyanate carbon, forming the urea linkage.
The reaction can be conducted in a one-pot sequential manner, where the isocyanate is generated in situ and directly reacted with the amine without isolation, improving yield and efficiency.
Purification is typically achieved by recrystallization or column chromatography, yielding the urea derivative as a stable solid.
Research Findings and Reaction Data
Yield and Purity
Analogous urea compounds synthesized via triphosgene-mediated isocyanate formation and subsequent amine coupling have reported high yields (e.g., 92% for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea).
The product purity is confirmed by melting point analysis, FT-IR, ^1H and ^13C NMR spectroscopy, and mass spectrometry.
Spectroscopic Characterization
FT-IR spectra show characteristic urea carbonyl stretching bands around 1600-1700 cm^-1.
NMR spectra confirm the substitution pattern on the aromatic ring and the presence of methyl groups on the nitrogen atoms.
Single-crystal X-ray diffraction can be used to elucidate the molecular structure and confirm the connectivity of the urea moiety.
Comparative Table: Key Steps and Conditions for Preparation
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitration | Concentrated HNO3/H2SO4, low temperature control | Risk of isomer impurities; temperature critical |
| Reduction | FeCl3·6H2O + Hydrazine hydrate, ethanol, reflux | Environmentally friendly alternative to iron powder |
| Isocyanate formation | Triphosgene, catalyst, base, DCM/THF, reflux | Triphosgene safer than phosgene; one-pot possible |
| Urea formation | Methylamine, reflux in DCM/THF | Direct reaction with isocyanate intermediate |
| Purification | Recrystallization or column chromatography | Yields high purity product |
Q & A
Q. How can computational modeling resolve contradictions in biological activity data across assays?
- Molecular Dynamics (MD) Simulations: Assess binding stability under varying pH or ionic conditions.
- Density Functional Theory (DFT): Predicts electronic effects of the trifluoromethyl group on urea reactivity or binding affinity.
- Machine Learning (ML): Trained on structural analogs (e.g., EGFR inhibitors), ML models can prioritize synthesis targets or explain outlier bioactivity results . Contradictions may arise from assay-specific conditions (e.g., cell permeability vs. in vitro binding) .
Q. What crystallographic challenges arise when analyzing this compound, and how can SHELX software address them?
- Twinned Data: High symmetry or pseudo-symmetry in crystals may require SHELXD for structure solution and SHELXL for refinement.
- Disorder: The trifluoromethyl group’s rotational freedom can cause electron density smearing. Strategies include low-temperature data collection and constrained refinement .
- Validation: RIGU checks in SHELXPRO ensure geometric plausibility of hydrogen-bonding networks involving the urea moiety .
Q. How does the trifluoromethyl group influence physicochemical properties compared to non-fluorinated analogs?
- Lipophilicity: LogP increases by ~1.0–1.5 units due to the trifluoromethyl group, enhancing membrane permeability (measured via HPLC retention times or shake-flask assays).
- Metabolic Stability: Fluorination reduces oxidative metabolism, as shown in cytochrome P450 inhibition assays .
- Bioactivity: Trifluoromethyl enhances binding to hydrophobic pockets (e.g., in kinase targets), but may reduce solubility, necessitating formulation studies .
Q. What strategies optimize chromatographic separation for quantifying this compound in biological matrices?
- HPLC: Use C18 columns with mobile phases containing 0.1% formic acid (for ionization) and acetonitrile gradients. Retention times are typically 8–12 min .
- LC-MS/MS: MRM transitions (e.g., m/z 315 → 212) improve specificity in plasma or tissue homogenates. Internal standards (e.g., deuterated analogs) correct matrix effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition IC₅₀ values for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
